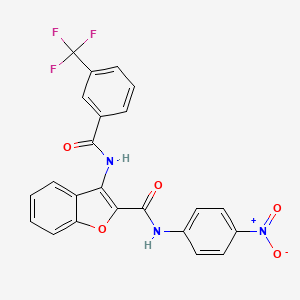

N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

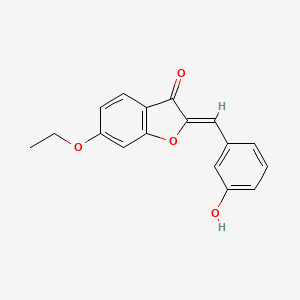

Vue d'ensemble

Description

The compound N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. While the provided papers do not specifically discuss this compound, they do provide insights into the synthesis and biological evaluation of related benzofuran derivatives, as well as structural analysis techniques that could be applied to this compound.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the benzofuran ring followed by the introduction of various substituents at specific positions on the ring to achieve desired biological activities. Paper discusses the synthesis of 3-substituted-benzofuran-2-carboxylic esters, which are structurally related to the compound . The synthesis process includes the introduction of a sulfur atom at the three-position substituent, which was found to improve ischemic cell death inhibitory potency. This suggests that the synthesis of this compound would similarly involve multiple steps to introduce the appropriate functional groups at the correct positions on the benzofuran ring.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation, as described in paper . These techniques provide detailed information about the crystal system, lattice constants, and molecular geometry. For the compound , similar methods could be used to determine its precise molecular structure, which is crucial for understanding its interactions with biological targets.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be influenced by the substituents attached to the benzofuran ring. Paper uses density functional theory (DFT) to calculate electronic properties such as HOMO and LUMO energies, which are indicative of a molecule's chemical reactivity. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan are also investigated to estimate the chemical reactivity. These theoretical calculations could be applied to this compound to predict its reactivity and potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its thermodynamic properties and antioxidant activity, can be determined experimentally and theoretically. Paper describes the use of DFT calculations to determine these properties and the DPPH free radical scavenging test to evaluate antioxidant activity. For this compound, similar tests and calculations could be conducted to assess its physical and chemical properties, which would be important for its potential use in various applications.

Applications De Recherche Scientifique

Crystal Structure Analysis

N-(4-nitrophenyl) derivatives have been synthesized and characterized, with studies revealing their crystal structures through single-crystal X-ray diffraction. These analyses provide insights into the molecular geometries and intermolecular interactions, which are crucial for understanding the material properties and potential applications in designing new compounds and materials (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

Research has shown that N-phenyl-benzamide derivatives, including those with nitro substituents, demonstrate significant inhibition efficiency against the acidic corrosion of mild steel. These findings highlight their potential application in corrosion protection technologies, which is essential for extending the lifespan of metal infrastructure (Mishra et al., 2018).

Chemosensors for Cyanide Detection

N-nitrophenyl benzamide derivatives have been developed as chemosensors for detecting cyanide ions in aqueous environments. Their high selectivity makes them practical for monitoring cyanide concentrations in water samples, which is critical for environmental monitoring and ensuring water safety (Sun, Wang, & Guo, 2009).

Polymer Synthesis and Applications

Studies have explored the synthesis of polymers and copolymers containing N-(4-nitrophenyl) benzamide units, demonstrating their potential in creating materials with unique properties such as low polydispersity and thermal stability. These materials could find applications in various fields, including the development of high-performance polymers and nanocomposites (Yokozawa et al., 2002).

Two-Photon Uncaging for Biological Studies

The design and synthesis of chromophores based on N-(4-nitrophenyl) units for two-photon (TP) uncaging using near-infrared light have been reported. These compounds offer promising applications in physiological studies, allowing for the precise control of biochemical reactions in living organisms with minimal damage and deep tissue penetration (Komori et al., 2016).

Fluorescent Properties and Antiproliferative Activities

Research into 4-nitrophenyl-functionalized benzofuran derivatives has evaluated their binding activities with telomeric DNA and antiproliferative activities against tumor cells. These studies suggest potential applications in cancer research and the development of therapeutic agents targeting DNA structures in cancer cells (Carella et al., 2019).

Propriétés

IUPAC Name |

N-(4-nitrophenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3O5/c24-23(25,26)14-5-3-4-13(12-14)21(30)28-19-17-6-1-2-7-18(17)34-20(19)22(31)27-15-8-10-16(11-9-15)29(32)33/h1-12H,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRTUMJYZJNZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)